
Montelukast sodium
Übersicht
Beschreibung
Singulair, known chemically as montelukast, is a medication primarily used in the maintenance treatment of asthma and to relieve symptoms of allergic rhinitis and hives of long duration . It belongs to the leukotriene receptor antagonist family of medications, which work by blocking the action of leukotriene D4 in the lungs, resulting in decreased inflammation and relaxation of smooth muscle .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Montelukast umfasst mehrere wichtige Schritte:
Herstellung des Dinatriumsalzes von 2-[1-(Mercaptomethyl)cyclopropyl]essigsäure: Dies wird durch eine Reaktion von Cyclopropylessigsäure und einer geeigneten Mercaptoverbindung erreicht.
Herstellung von Montelukast-Freisäure: Das Dinatriumsalz wird dann in Montelukast-Freisäure umgewandelt.
Bildung des Montelukast-Di-n-Propylaminsals: Die Freisäure wird mit Di-n-Propylamin umgesetzt.
Bildung des Montelukast-Dicyclohexylaminsals: Das Di-n-Propylaminsalz wird in das Dicyclohexylaminsalz umgewandelt.
Umwandlung in Montelukast-Natriumsalz: Schließlich wird das Dicyclohexylaminsalz in Montelukast-Natriumsalz umgewandelt.
Industrielle Produktionsmethoden: Die industrielle Produktion von Montelukast folgt in der Regel dem oben beschriebenen Syntheseweg, wobei sie für die Großproduktion optimiert wird. Dies beinhaltet eine präzise Kontrolle der Reaktionsbedingungen, Reinigungsschritte und Qualitätssicherung, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Montelukast unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Montelukast kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können Montelukast in seine entsprechenden Thiol-Derivate umwandeln.
Substitution: Montelukast kann Substitutionsreaktionen unterliegen, insbesondere am Chinolinring.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Halogenierungsmittel und Nukleophile werden häufig eingesetzt.
Hauptprodukte, die gebildet werden:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Thiol-Derivate.
Substitution: Verschiedene substituierte Chinolin-Derivate.
Wissenschaftliche Forschungsanwendungen
Asthma Management
Montelukast sodium is widely recognized for its efficacy in controlling asthma symptoms. Clinical trials have demonstrated significant improvements in forced expiratory volume (FEV1), peak expiratory flow rate (PEFR), and reduction in daytime symptoms among patients treated with montelukast compared to placebo .
Table 1: Clinical Efficacy of Montelukast in Asthma
Allergic Rhinitis
Montelukast is also effective in treating allergic rhinitis, providing relief from nasal congestion, sneezing, and itching. It is particularly beneficial for patients who do not respond adequately to antihistamines .
Exercise-Induced Bronchoconstriction
Montelukast has been shown to prevent exercise-induced bronchoconstriction in children and adults, making it a valuable option for athletes with asthma .
Table 2: Effects on Exercise-Induced Symptoms
Population | Treatment Duration | Outcome |
---|---|---|
Children (6-14 years) | 6 weeks | Reduced need for rescue inhalers during exercise |
Innovative Delivery Methods
Recent advancements have focused on enhancing the bioavailability and stability of this compound through innovative delivery systems:
Fast-Dissolving Films
Research has demonstrated the development of fast-dissolving films that release montelukast within 30 seconds, improving patient compliance, especially among children .
Mucoadhesive Buccal Patches
These patches allow for sustained release of montelukast, with up to 90% of the active pharmaceutical ingredient (API) being released within the first eight hours .
Table 3: Comparison of Delivery Methods
Treatment of Infantile Wheezing
A study involving 595 infants with virus-related wheezing showed that montelukast significantly reduced symptoms and improved lung function after four weeks of treatment, highlighting its effectiveness in younger populations .
Long-term Asthma Control
In a long-term follow-up study, patients on montelukast maintained better asthma control compared to those who switched to placebo after initial treatment, indicating its role as a long-term management strategy .
Wirkmechanismus
Montelukast works by selectively inhibiting the cysteinyl leukotriene receptor (CysLT1) in the lungs and bronchial tubes. This inhibition prevents leukotriene D4 from binding to the receptor, thereby reducing inflammation, bronchoconstriction, and mucus production. The molecular targets include the CysLT1 receptor, and the pathways involved are primarily related to the leukotriene signaling cascade .
Vergleich Mit ähnlichen Verbindungen
Zafirlukast: Another leukotriene receptor antagonist used for asthma treatment.
Zyflo (Zileuton): A leukotriene synthesis inhibitor that prevents the formation of leukotrienes.
Comparison:
Montelukast vs. Zafirlukast: Both are leukotriene receptor antagonists, but montelukast is typically taken once daily, while zafirlukast is taken twice daily.
Montelukast vs. Zyflo: Zyflo inhibits leukotriene synthesis, whereas montelukast blocks leukotriene receptors.
Montelukast’s uniqueness lies in its once-daily dosing and its specific action on the CysLT1 receptor, making it a convenient and effective option for long-term management of asthma and allergic conditions .
Biologische Aktivität
Montelukast sodium is a widely used leukotriene receptor antagonist primarily indicated for the management of asthma and allergic rhinitis. This article delves into its biological activity, exploring its mechanisms, clinical efficacy, and associated case studies.
Montelukast acts primarily as an antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and has additional effects on the GPR17 receptor. By blocking these receptors, montelukast inhibits the action of leukotrienes, which are inflammatory mediators involved in bronchoconstriction and airway inflammation. This mechanism contributes to its effectiveness in reducing asthma symptoms and improving lung function .
Pharmacological Effects
Montelukast has demonstrated several pharmacological effects:
- Airway Obstruction Relief : In clinical trials, montelukast significantly improved forced expiratory volume in one second (FEV1) and peak expiratory flow rates (PEFR) compared to placebo .
- Reduction in Inflammation : It decreases peripheral blood eosinophil counts, which are often elevated in asthmatic patients, indicating a reduction in airway inflammation .
- Neuroprotective Effects : Recent studies suggest that montelukast may enhance blood-brain barrier integrity and reduce neuroinflammation, potentially improving cognitive functions in aged models .
Clinical Efficacy
Montelukast has been evaluated in numerous clinical trials:
- Asthma Control : A multicenter trial involving 681 patients showed that montelukast improved asthma control significantly over a 12-week period. Patients reported fewer daytime symptoms and required less use of rescue inhalers .
- Long-term Safety : The drug was well tolerated, with an adverse event profile comparable to placebo. Common side effects included headache and gastrointestinal disturbances .
Case Studies and Adverse Reactions
While montelukast is effective for many patients, it has been associated with various adverse reactions:
- Neuropsychiatric Effects : Some case studies have reported neuropsychiatric events such as anxiety, depression, and sleep disturbances following montelukast initiation. A cohort study indicated a statistically significant increase in incident anxiety disorders among patients exposed to montelukast compared to those not exposed .
- Churg-Strauss Syndrome (CSS) : There are documented cases linking montelukast to CSS, an autoimmune condition characterized by asthma, eosinophilia, and systemic vasculitis. Some patients developed severe complications related to CSS after starting treatment with montelukast .
Research Findings
Eigenschaften
CAS-Nummer |
151767-02-1 |
---|---|
Molekularformel |
C35H36ClNNaO3S |
Molekulargewicht |
609.2 g/mol |
IUPAC-Name |
sodium;2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate |
InChI |
InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/b15-10+;/t32-;/m1./s1 |
InChI-Schlüssel |
ZMFQNQCXWQXCFO-HKHDRNBDSA-N |
SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] |
Isomerische SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.[Na] |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.[Na] |
Aussehen |
Assay:≥98%A crystalline solid |
Key on ui other cas no. |
151767-02-1 |
Verwandte CAS-Nummern |
158966-92-8 (Parent) |
Synonyme |
MK 0476 MK-0476 montelukast montelukast sodium Singulair sodium 1-(((1-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropylacetate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Montelukast Sodium?
A1: this compound is a potent and selective leukotriene receptor antagonist, specifically targeting the cysteinyl leukotriene type 1 (CysLT1) receptor [, , , , , , ].
Q2: What are the downstream effects of this compound binding to the CysLT1 receptor?
A2: By blocking CysLTs from binding to the CysLT1 receptor, this compound inhibits the bronchoconstriction, inflammation, and mucus secretion typically associated with asthma and allergic rhinitis [, , , , , , , , ].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C35H35ClNNaO3S, and its molecular weight is 608.18 g/mol [, ].
Q4: What spectroscopic techniques are commonly used to characterize this compound?
A4: Spectroscopic techniques like Ultraviolet-Visible (UV-Vis) spectrophotometry and Fourier-transform infrared (FTIR) spectroscopy are frequently employed for characterization and quantification of this compound in various formulations [, , , , ].
Q5: How does the choice of excipients affect the stability of this compound in pharmaceutical formulations?
A5: Studies have shown that certain excipients can impact the oxidative degradation of this compound, particularly at elevated temperatures and humidity. Careful selection of excipients is crucial for ensuring formulation stability and preventing the formation of degradation products like sulfoxide [].
Q6: What strategies are employed to enhance the stability of this compound in pharmaceutical formulations?
A6: To improve stability, several approaches are utilized, including the use of suitable packaging, optimization of manufacturing processes, and the incorporation of antioxidants or other stabilizing agents in the formulation [, , , ].
Q7: What is the typical route of administration for this compound, and what is its bioavailability?
A7: this compound is primarily administered orally, either as a tablet or chewable tablet. Its bioavailability after oral administration is approximately 64% [, , , ].
Q8: How is this compound metabolized in the body?
A8: this compound is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and to a lesser extent CYP2C9 [, , ].
Q9: How is this compound eliminated from the body?
A9: Following metabolism, this compound is primarily excreted in the feces, with a small portion eliminated in urine [, , ].
Q10: What preclinical models are used to evaluate the efficacy of this compound?
A10: Ovalbumin (OVA)-sensitized mice are a common preclinical model used to study the efficacy of this compound in mimicking allergic asthma conditions [, , ].
Q11: What clinical trials have been conducted to assess the efficacy of this compound in humans?
A11: Numerous clinical trials have been conducted, evaluating its efficacy in treating asthma, allergic rhinitis, and exercise-induced bronchoconstriction (EIB). These studies have shown that this compound effectively reduces symptoms, improves lung function, and decreases the need for rescue medications [, , , , , , , ].
Q12: What are some of the known adverse effects associated with this compound?
A12: While generally well-tolerated, this compound can cause side effects such as headache, upper respiratory tract infection, fever, pharyngitis, cough, abdominal pain, and diarrhea [, ].
Q13: What analytical techniques are commonly used to quantify this compound in pharmaceutical formulations?
A13: Several methods are used, including:
- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection, offers high sensitivity and selectivity for quantifying this compound in various matrices, including pharmaceutical formulations and biological fluids [, , , , ].
- UV-Visible Spectrophotometry: This widely used technique offers simplicity and speed for routine analysis of this compound in formulations, often employed in combination with chemometric methods for multi-component analysis [, , , , ].
- High-Performance Thin-Layer Chromatography (HPTLC): This method provides a cost-effective and efficient alternative for qualitative and quantitative analysis of this compound in pharmaceutical formulations [].
Q14: What is the importance of method validation in the context of analytical techniques for this compound?
A14: Method validation is crucial for ensuring the accuracy, precision, specificity, linearity, and robustness of any analytical method used to quantify this compound. This validation guarantees the reliability and reproducibility of the analytical data generated [, , , ].
Q15: What quality control measures are crucial during the manufacturing of this compound formulations?
A15: Stringent quality control is essential throughout the manufacturing process, encompassing raw material analysis, in-process controls, and finished product testing. These measures ensure the consistent quality, safety, and efficacy of this compound formulations [, ].
Q16: Have there been efforts to develop alternative drug delivery systems for this compound?
A16: Yes, research has focused on exploring alternative drug delivery systems to enhance patient compliance, bioavailability, and therapeutic efficacy. Examples include:* Buccal Films: These formulations aim to improve bioavailability by delivering the drug directly through the buccal mucosa [].* Floating Oral In-Situ Gels: This delivery system aims to prolong drug release in the gastrointestinal tract, potentially improving therapeutic outcomes [].* Chewable Tablets: This formulation provides a more convenient dosage form, particularly for pediatric patients who may have difficulty swallowing conventional tablets [, , ].* Inhalation Aerosol Powder: This delivery system targets the drug directly to the lungs, offering the potential for faster onset of action and reduced systemic exposure [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.